molecular formula C23H21ClN2O5S B5014898 N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B5014898
M. Wt: 472.9 g/mol
InChI Key: UDIWFBLSKQCCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,3-benzodioxol-5-yl group, a chloro-methylphenyl group, and a methylphenylsulfonyl group attached to a glycinamide group . These groups are common in many pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the glycinamide core. The exact structure would depend on the specific locations of each functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzodioxol group might participate in electrophilic aromatic substitution reactions, while the amide group might undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with specific proteins or enzymes in the body, but without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is used or stored. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its intended applications. If it has potential uses in medicine, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-15-3-8-19(9-4-15)32(28,29)26(18-7-5-16(2)20(24)12-18)13-23(27)25-17-6-10-21-22(11-17)31-14-30-21/h3-12H,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIWFBLSKQCCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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